2-Amino-6-methoxybenzenesulfonamide
Overview
Description
2-Amino-6-methoxybenzenesulfonamide is an organic compound with the molecular formula C7H10N2O3S It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the second position and a methoxy group at the sixth position on the benzene ring
Mechanism of Action
Target of Action
2-Amino-6-methoxybenzenesulfonamide is a type of sulfonamide, a group of drugs that have a wide range of pharmacological activities . The primary targets of sulfonamides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, respiration, and the synthesis of folic acid, which is essential for DNA production .
Mode of Action
Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They bind to the active sites of their target enzymes and inhibit their function . This inhibition disrupts the synthesis of folic acid, which in turn affects the production of DNA in bacteria .
Biochemical Pathways
The inhibition of folic acid synthesis by sulfonamides affects multiple biochemical pathways. The most significant of these is the folate pathway , which is responsible for the production of tetrahydrofolate, a coenzyme required for the synthesis of nucleic acids and amino acids . By inhibiting dihydropteroate synthetase, sulfonamides prevent the conversion of PABA to dihydropteroate, a key step in the folate pathway .
Pharmacokinetics
The pharmacokinetic properties of this compound, like other sulfonamides, influence its bioavailability and therapeutic efficacy. Generally, sulfonamides are well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth, due to the disruption of folic acid synthesis and, consequently, DNA production . This makes sulfonamides effective antibacterial agents. They are used in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Biochemical Analysis
Biochemical Properties
2-Amino-6-methoxybenzenesulfonamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with carbonic anhydrase, a zinc-containing metalloenzyme, by forming a coordination bond between the negatively charged amino group and the zinc ion in the enzyme’s active site . This interaction is crucial for the inhibition of the enzyme’s activity, which can have therapeutic implications in conditions such as glaucoma and certain types of cancer.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in inflammatory responses and metabolic pathways . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzyme activity by binding to the active site of enzymes such as carbonic anhydrase, leading to a decrease in enzymatic activity . This inhibition is achieved through the formation of coordination bonds and hydrogen bonds, which stabilize the enzyme-inhibitor complex. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes at the genetic level.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are critical for its efficacy. This compound is relatively stable under standard laboratory conditions but may degrade when exposed to strong oxidizing agents or prolonged light exposure . Long-term studies have shown that this compound can maintain its activity over extended periods, although its effects on cellular function may diminish over time due to gradual degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as enzyme inhibition and anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects, including cellular toxicity and organ damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, which enhance its solubility and excretion from the body . These metabolic processes are crucial for the compound’s pharmacokinetics and overall therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms and distributed to various tissues, where it accumulates and exerts its effects . The localization and accumulation of this compound are essential for its therapeutic action and potential side effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and regulatory proteins to modulate cellular functions . The precise localization of this compound is critical for its activity and effectiveness in biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methoxybenzenesulfonamide typically involves the chlorosulfonation of 2-methoxyaniline followed by the reaction with ammonia. The process can be summarized as follows:
Chlorosulfonation: 2-Methoxyaniline is treated with chlorosulfonic acid to introduce the sulfonyl chloride group.
Amination: The resulting sulfonyl chloride is then reacted with ammonia to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-6-methoxybenzenesulfonamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is utilized in the production of dyes and pigments
Comparison with Similar Compounds
- 2-Amino-6-methoxybenzothiazole
- 2-Amino-6-methoxybenzoic acid
- 2-Amino-6-methoxybenzamide
Comparison: 2-Amino-6-methoxybenzenesulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity patterns and biological activities. For instance, the presence of the sulfonamide group enhances its ability to inhibit certain enzymes, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-amino-6-methoxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-12-6-4-2-3-5(8)7(6)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRQFJDFKCFILC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1S(=O)(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463343 | |
Record name | Benzenesulfonamide, 2-amino-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50463343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
393089-40-2 | |
Record name | Benzenesulfonamide, 2-amino-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50463343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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